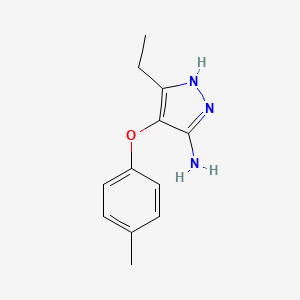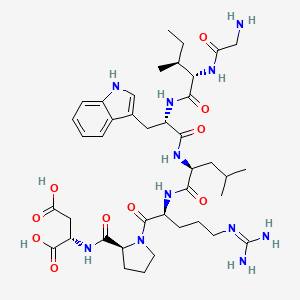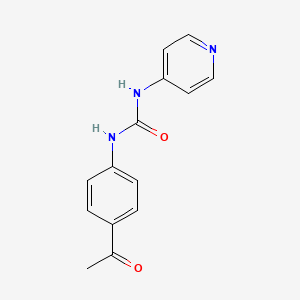
Azetidine, 1,3-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 1,3-dinitro- is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with two nitro groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidine, 1,3-dinitro- typically involves the nitration of azetidine derivatives. One common method includes the use of (1-tert-butyl-3-nitroazetidin-3-yl) methanol hydrochloride as the starting material. The compound is prepared through a three-step synthesis involving oxidative azidation, nitric acid salinization, and nitration .
Industrial Production Methods
Industrial production methods for Azetidine, 1,3-dinitro- are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the compound’s potential explosiveness.
Chemical Reactions Analysis
Types of Reactions
Azetidine, 1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like Raney nickel, leading to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Azetidine, 1,3-dinitro- include:
Oxidizing agents: Such as nitric acid and other strong oxidizers.
Reducing agents: Such as Raney nickel and hydrogen gas.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a wide range of functionalized azetidines.
Scientific Research Applications
Azetidine, 1,3-dinitro- has several scientific research applications, including:
Biology: Investigated for its potential biological activity and as a scaffold for drug development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Mechanism of Action
The mechanism of action of Azetidine, 1,3-dinitro- involves its interaction with molecular targets through its nitro groups. The compound’s ring strain and electronic properties contribute to its reactivity. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trinitroazetidine (TNAZ): Another nitro-substituted azetidine with similar energetic properties.
3-Azido-1,3-dinitroazetidine (ADNAZ): A compound with both azido and nitro groups, exhibiting unique thermal properties.
Uniqueness
Azetidine, 1,3-dinitro- is unique due to its specific substitution pattern and the presence of two nitro groups at the 1 and 3 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in energetic materials and synthetic chemistry.
Properties
CAS No. |
132395-40-5 |
|---|---|
Molecular Formula |
C3H5N3O4 |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
1,3-dinitroazetidine |
InChI |
InChI=1S/C3H5N3O4/c7-5(8)3-1-4(2-3)6(9)10/h3H,1-2H2 |
InChI Key |
WYKTUOLGMMCABC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)





